molecular formula C19H16N4O2 B2391866 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-45-9

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2391866
CAS No.: 1013759-45-9
M. Wt: 332.363
InChI Key: FABSVYXTVAQAJX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common solvents and reagents include methanol, acetic acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its combined benzoxazole and pyrazole structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABSVYXTVAQAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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